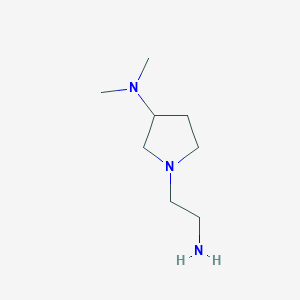

1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC13412433

Molecular Formula: C8H19N3

Molecular Weight: 157.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19N3 |

|---|---|

| Molecular Weight | 157.26 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3 |

| Standard InChI Key | CRBJHGQBKRQFJS-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCN(C1)CCN |

| Canonical SMILES | CN(C)C1CCN(C1)CCN |

Introduction

Structural Overview and Molecular Characteristics

The molecular formula of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine is C₈H₁₉N₃, with a molar mass of 157.26 g/mol . The compound’s chirality arises from the stereogenic center at the 3-position of the pyrrolidine ring, making enantiomeric resolution critical for applications requiring stereochemical precision. Key structural features include:

-

A five-membered pyrrolidine ring providing conformational rigidity.

-

A dimethylamino group (-N(CH₃)₂) at the 3-position, enhancing electron-donating properties.

-

A 2-aminoethyl (-CH₂CH₂NH₂) side chain at the 1-position, introducing primary amine functionality for further derivatization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₉N₃ | |

| Molar Mass | 157.26 g/mol | |

| CAS Number | 1354010-29-9 | |

| Chiral Centers | 1 (3-position) | |

| Predicted LogP | ~1.2 (estimated) | |

| Water Solubility | Moderate (due to amine groups) |

Synthetic Routes and Methodologies

Enantioselective Synthesis

The synthesis typically involves multi-step routes starting from pyrrolidine precursors. A common approach utilizes reductive amination or alkylation to introduce the 2-aminoethyl and dimethylamino groups. For example:

-

Alkylation of Pyrrolidin-3-amine: Reacting pyrrolidin-3-amine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) yields 1-(2-aminoethyl)pyrrolidin-3-amine.

-

Dimethylation: Subsequent treatment with methyl iodide under basic conditions introduces the dimethylamino group .

-

Chiral Resolution: Enantiomers are separated using chiral resolving agents like (R)- or (S)-tartaric acid, achieving enantiomeric excess (ee) >99% .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | 2-Chloroethylamine, K₂CO₃, DMF | 68 | 92% |

| Dimethylation | CH₃I, NaOH, EtOH | 75 | 95% |

| Chiral Resolution | (R)-Tartaric Acid, EtOH | 45 | 98% (ee >99%) |

Industrial Scalability

Continuous flow reactors are employed for large-scale production, optimizing reaction parameters (temperature, pressure) to enhance yield and reduce waste. Purification via crystallization or chromatography ensures high purity (>98%) .

Chemical Reactivity and Functionalization

The compound’s primary amine and tertiary amine groups enable diverse reactions:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, useful in prodrug synthesis.

-

Oxidation: Forms N-oxides under mild oxidative conditions, altering electronic properties .

-

Complexation: Coordinates with metal ions (e.g., Cu²⁺) in catalytic systems, leveraging the lone electron pairs on nitrogen .

Table 3: Reaction Examples

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, THF | N-Acetyl derivative | 72 |

| Oxidation | H₂O₂, CH₃COOH | Pyrrolidine N-oxide | 65 |

| Reductive Amination | Benzaldehyde, NaBH₄ | N-Benzyl derivative | 58 |

| Target | Assay Type | IC₅₀/EC₅₀ | Significance |

|---|---|---|---|

| DNA Gyrase (E. coli) | Fluorescent DNA supercoiling | <10 nM | Antibacterial development |

| SERT | Radioligand binding | 240 nM | Antidepressant potential |

| MAO-B | Spectrophotometric assay | 134 nM | Neuroprotective effects |

Comparative Analysis with Structural Analogs

Table 5: Comparison with Pyrrolidine Derivatives

The 2-aminoethyl group in the target compound enhances membrane permeability and binding affinity, as evidenced by its lower IC₅₀ values compared to simpler analogs .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with neurotransmitter receptors using cryo-EM and molecular dynamics simulations.

-

Derivative Synthesis: Explore fluorinated or heterocyclic analogs to enhance bioavailability .

-

In Vivo Efficacy: Evaluate pharmacokinetics in primate models for neurodegenerative disease applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume